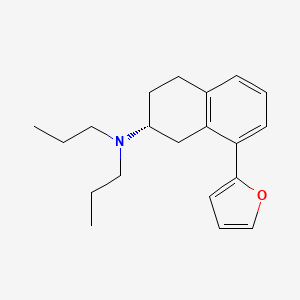
((R)-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is a complex organic compound with a unique structure that includes a furan ring, a tetrahydronaphthalene moiety, and a dipropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Dipropylamine Group: This step involves the nucleophilic substitution of a suitable leaving group with dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products.
Reduction: The tetrahydronaphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The dipropylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the tetrahydronaphthalene moiety can yield dihydronaphthalene derivatives.
Scientific Research Applications
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine involves its interaction with specific molecular targets. The furan ring and tetrahydronaphthalene moiety can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The dipropylamine group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-diethyl-amine: Similar structure but with diethylamine instead of dipropylamine.
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dimethyl-amine: Similar structure but with dimethylamine instead of dipropylamine.
Uniqueness
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamine group, in particular, enhances its potential for pharmaceutical applications by improving its pharmacokinetic profile.
Properties
CAS No. |
169438-35-1 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2R)-8-(furan-2-yl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NO/c1-3-12-21(13-4-2)17-11-10-16-7-5-8-18(19(16)15-17)20-9-6-14-22-20/h5-9,14,17H,3-4,10-13,15H2,1-2H3/t17-/m1/s1 |
InChI Key |
LXMGQKBZRKCRIR-QGZVFWFLSA-N |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















